molecular formula C15H13N3O B5834339 N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide

N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide

Cat. No.: B5834339
M. Wt: 251.28 g/mol
InChI Key: HTRYKZKXJBWFED-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a phenyl group and a carboxamide moiety in the benzimidazole structure enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then methylated and phenylated using appropriate reagents .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

    1-methyl-1H-benzimidazole: A simpler benzimidazole derivative with similar chemical properties but lacking the phenyl and carboxamide groups.

    N-phenyl-1H-benzimidazole: Similar to N-methyl-N-phenyl-1H-benzimidazole-1-carboxamide but without the N-methyl group.

    N-methyl-1H-benzimidazole-1-carboxamide: Similar but without the N-phenyl group.

Uniqueness: this compound is unique due to the presence of both N-methyl and N-phenyl groups, which enhance its chemical stability and biological activity. The combination of these groups with the benzimidazole core and carboxamide moiety provides a versatile scaffold for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

N-methyl-N-phenylbenzimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-17(12-7-3-2-4-8-12)15(19)18-11-16-13-9-5-6-10-14(13)18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRYKZKXJBWFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1H-benzo[d]imidazole (354 mg, 3 mmol) in tetrahydrofuran (15 ml) was added pyridine (0.367 ml, 4.50 mmol) followed by addition of methyl(phenyl)carbamic chloride (534 mg, 3.15 mmol). The reaction was heated to 80° C. for 20 hours. THF was removed by vacuum, the residue was partitioned between DCM and water. The organic phase was dried over MgSO4 and filtered. After evaporation the crude product was chromatographed in petroleum ether:EtOAc=2:1.
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
0.367 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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